(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
Synthesis analysis involves studying the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions (heat, light, etc.), and any catalysts that may affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and its stability under various conditions.Scientific Research Applications
Ligands for Asymmetric Catalysis : This compound has been used in the synthesis of chiral ligands for asymmetric catalysis. For instance, X. Zou et al. (2008) synthesized binaphthyl compounds containing (R)-3,3′-bis(2-pyridyl) groups for use as catalysts in asymmetric alkynylzinc additions to aldehydes, showing varied enantioselectivities based on the ligand structure (Zou, Zheng, Wu, Zong, & Cheng, 2008).
Chiral π-Conjugated Systems : A. Rajca et al. (2000) described the synthesis of a chiral, nonracemic π-conjugated system and its corresponding chiral carbodianion using (R)-2,2'-dilithio-1,1'-binaphthyl prepared from (R)(+)-2,2'-dibromo-1,1'-binaphthyl (Rajca, Safronov, Rajca, & Wongsriratanakul, 2000).
Stereoselective Synthesis : M. Schlosser and F. Bailly (2006) reported the use of this compound in achieving perfect diastereoselectivity in the Wittig rearrangement of 2,2'-diallyloxy-1,1'-binaphthyl derivatives (Schlosser & Bailly, 2006).
Intermediate in Synthesis of Binaphthyl Derivatives : P. Krátký et al. (1998) used 2,2'-Dimethoxy-1,1'-binaphthyl-3,3'-diboronic acid, a related compound, as a versatile intermediate in the synthesis of various binaphthyl derivatives, highlighting its utility in organic synthesis (Krátký, Haslinger, & Widhalm, 1998).
Chiral Polymers Synthesis : In 2006, Wang Zhiliu synthesized optically active polybinaphthyls using (R)-3,3'-diiodo-2,2'-bisbutoxy-1,1'-binaphthyl, demonstrating applications in materials science, particularly in the development of electro-optical sensors and devices due to their high thermal stability and fluorescence properties (Wang, 2006).
Safety And Hazards
Safety and hazard analysis involves studying the potential risks associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
Future directions could involve further studies on the compound, such as exploring its potential uses, improving its synthesis, or studying its mechanism of action in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound like “®-3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthyl”, you would need to refer to scientific literature or databases that focus on chemical compounds.
properties
IUPAC Name |
3-bromo-1-(3-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTUKDIMHCCQIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1Br)C3=C(C(=CC4=CC=CC=C43)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |
CAS RN |
75714-60-2, 75714-59-9 | |
Record name | (S)-3,3'-Dibromo-2,2'-dimethoxy-1,1'-binaphthyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 75714-59-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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